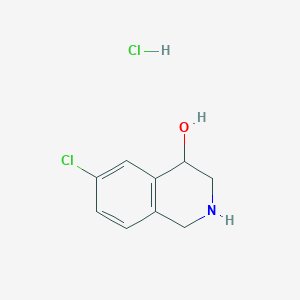
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the tetrahydroisoquinoline ring, along with a hydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate isoquinoline derivative.
Hydroxylation: The hydroxyl group at the 4th position can be introduced through hydroxylation reactions using reagents like sodium hydroxide or hydrogen peroxide.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form using hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography to achieve the desired purity.
Quality Control: Analytical methods such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are used to confirm the identity and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Formation of 6-chloro-1,2,3,4-tetrahydroisoquinolin-4-one.
Reduction: Formation of 1,2,3,4-tetrahydroisoquinolin-4-ol.
Substitution: Formation of various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting neurological disorders and infectious diseases.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its interaction with enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of isoquinoline derivatives in biological systems.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of enzymes involved in neurotransmitter synthesis or degradation, leading to its potential therapeutic effects in neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the chlorine and hydroxyl groups, resulting in different biological activities.
6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and biological effects.
6-Methyl-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride: Contains a methyl group instead of chlorine, affecting its chemical properties and applications.
Uniqueness
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride is unique due to the presence of both chlorine and hydroxyl groups, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and as a probe in biological studies.
Propriétés
Formule moléculaire |
C9H11Cl2NO |
|---|---|
Poids moléculaire |
220.09 g/mol |
Nom IUPAC |
6-chloro-1,2,3,4-tetrahydroisoquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-7-2-1-6-4-11-5-9(12)8(6)3-7;/h1-3,9,11-12H,4-5H2;1H |
Clé InChI |
YWUQMVDQIFFPPU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(CN1)C=CC(=C2)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


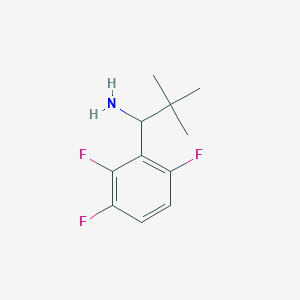

![4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14026804.png)
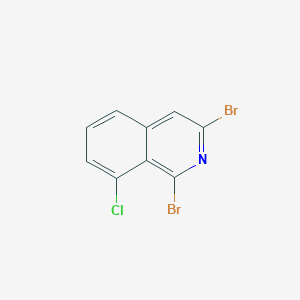
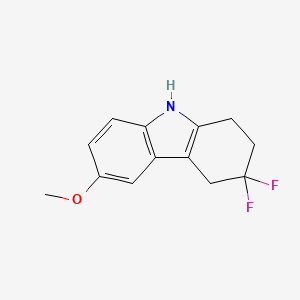
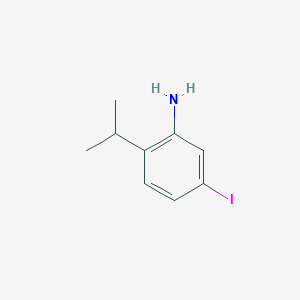

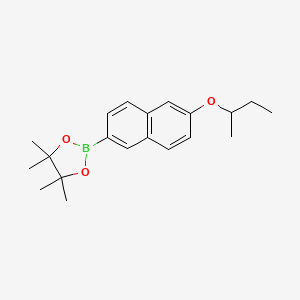
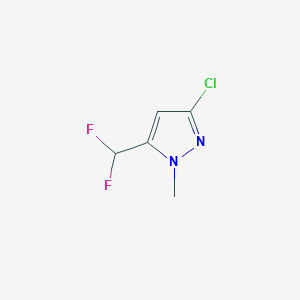
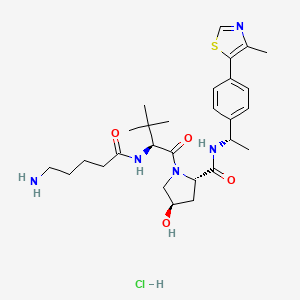
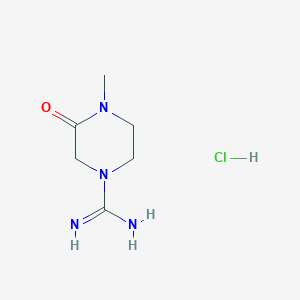
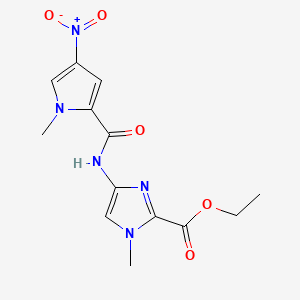
![tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14026869.png)
![5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid;sodium salt](/img/structure/B14026870.png)
